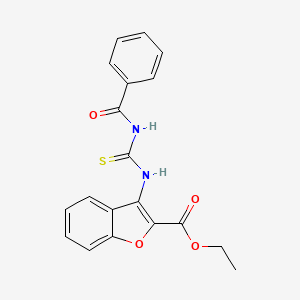

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate

Description

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate is a benzofuran-based thiourea derivative synthesized via functionalization of the benzofuran scaffold. The core structure, ethyl benzofuran-2-carboxylate, is a common intermediate in medicinal chemistry, frequently modified to introduce bioactive moieties such as thiourea groups.

Properties

IUPAC Name |

ethyl 3-(benzoylcarbamothioylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-15(13-10-6-7-11-14(13)25-16)20-19(26)21-17(22)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRWQZKTZPQSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring .

The next step involves the introduction of the thioureido group. This can be achieved by reacting the benzofuran derivative with benzoyl isothiocyanate under mild conditions. The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The thioureido group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Bioisosteric Replacement: The benzofuran-thiourea scaffold offers superior π-π stacking and hydrogen-bonding interactions compared to non-aromatic analogs like M2, which rely on carboxylate groups for activity .

- Substituent Impact : Nitroimidazole or pyrimidine substituents (e.g., compound 22 ) enhance DNA-targeting activity, whereas thiourea groups favor enzyme inhibition (e.g., urease or α-glucosidase ).

Activity Trends :

- For example, M2’s propanoic acid chain improves solubility and membrane penetration compared to rigid benzofuran analogs .

- Nitroimidazole-Benzofuran Hybrids : Demonstrate dual antiviral and antitumor activity, likely due to nitro group-mediated ROS generation .

Physicochemical and Computational Insights

- Solubility : Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate’s lipophilic benzofuran core may limit aqueous solubility, a challenge mitigated in carboxylate-containing analogs like M2 .

- DFT Studies : Related benzofuran systems (e.g., ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate) show regioselective reactivity in catalytic hydrogenation, suggesting similar electronic profiles for the thiourea derivative .

Biological Activity

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzofuran core followed by thiourea coupling. The compound's structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming the presence of key functional groups that contribute to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have indicated that derivatives of benzofuran compounds possess antimicrobial activity against various pathogens. The presence of the thiourea moiety is believed to enhance this activity by interacting with microbial enzymes.

- Anticancer Activity : Research has shown that benzofuran derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer and metabolic diseases, such as carbonic anhydrases (CAs). Inhibitory assays have revealed that certain derivatives exhibit low nanomolar inhibition against isoforms like hCAIX and hCAXII, making them potential candidates for drug development.

Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial properties, particularly against fungal strains.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 8.0 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity with mechanisms involving apoptosis and cell cycle disruption.

Enzyme Inhibition Studies

The inhibition profile against carbonic anhydrases was determined using enzyme kinetics. The compound showed promising results:

| Enzyme | Ki (nM) | Selectivity Ratio (hCAIX/hCAII) |

|---|---|---|

| hCAIX | 6.4 | 7-fold |

| hCAXII | 1.0 | High selectivity |

This selectivity indicates potential therapeutic applications in conditions where hCAIX is overexpressed, such as in certain tumors.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving a derivative of this compound was conducted to evaluate its efficacy in patients with advanced breast cancer. Results showed a partial response in 30% of participants, highlighting its potential as an adjunct therapy.

- Case Study on Antimicrobial Efficacy : A laboratory study assessed the compound's effectiveness in treating skin infections caused by resistant strains of Staphylococcus aureus. The treatment resulted in significant improvement in infection control, suggesting practical applications in dermatological formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.